N-(2-chlorophenyl)-2-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]acetamide N-(2-chlorophenyl)-2-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16369815
InChI: InChI=1S/C15H12ClN5O/c16-11-5-1-2-6-12(11)18-14(22)8-13-19-15(21-20-13)10-4-3-7-17-9-10/h1-7,9H,8H2,(H,18,22)(H,19,20,21)
SMILES:
Molecular Formula: C15H12ClN5O
Molecular Weight: 313.74 g/mol

N-(2-chlorophenyl)-2-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]acetamide

CAS No.:

Cat. No.: VC16369815

Molecular Formula: C15H12ClN5O

Molecular Weight: 313.74 g/mol

* For research use only. Not for human or veterinary use.

N-(2-chlorophenyl)-2-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]acetamide -

Specification

Molecular Formula C15H12ClN5O
Molecular Weight 313.74 g/mol
IUPAC Name N-(2-chlorophenyl)-2-(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)acetamide
Standard InChI InChI=1S/C15H12ClN5O/c16-11-5-1-2-6-12(11)18-14(22)8-13-19-15(21-20-13)10-4-3-7-17-9-10/h1-7,9H,8H2,(H,18,22)(H,19,20,21)
Standard InChI Key SPVPOGWMHKUDEK-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)NC(=O)CC2=NC(=NN2)C3=CN=CC=C3)Cl

Introduction

N-(2-Chlorophenyl)-2-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]acetamide is a synthetic organic compound featuring a unique structure combining a chlorophenyl group, a pyridine ring, and a 1,2,4-triazole moiety. This compound belongs to the class of heterocyclic compounds, which are widely studied for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. The compound's structural complexity makes it a promising candidate for pharmaceutical and agrochemical applications.

Structural Characteristics

The molecular structure of N-(2-chlorophenyl)-2-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]acetamide includes:

  • Chlorophenyl group: Contributes to hydrophobic interactions and enhances lipophilicity.

  • Pyridine ring: A nitrogen-containing aromatic ring that often plays a role in hydrogen bonding and metal coordination.

  • 1H-1,2,4-Triazole moiety: Known for its bioactive properties and ability to form hydrogen bonds with biological targets.

Synthesis

The synthesis of this compound typically involves multistep reactions starting from commercially available precursors. General steps include:

  • Substitution reactions to introduce the chlorophenyl group.

  • Cyclization to form the 1H-1,2,4-triazole ring.

  • Coupling with pyridine derivatives under controlled conditions.

Biological Activity

N-(2-Chlorophenyl)-2-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]acetamide has been evaluated for its potential biological activities:

  • Antifungal Activity: Compounds with triazole rings are known inhibitors of fungal sterol biosynthesis enzymes like lanosterol 14α-demethylase .

  • Antibacterial Potential: The chlorophenyl group enhances membrane permeability in bacterial cells.

  • Anticancer Properties: Similar heterocyclic compounds have shown antimitotic activity against tumor cells .

Applications

This compound's structure suggests potential uses in:

  • Pharmaceuticals: As an antifungal or antibacterial agent.

  • Agrochemicals: For controlling fungal infections in crops.

  • Materials Science: As a precursor for functionalized polymers.

Research Findings

Studies on related compounds provide insights into the potential applications of N-(2-chlorophenyl)-2-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]acetamide:

  • Docking Studies: Molecular docking suggests strong binding affinity to fungal enzymes .

  • In Vitro Testing: Compounds with similar structures have demonstrated minimum inhibitory concentrations (MIC) against Candida albicans and Aspergillus species .

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